1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid group at position 3 and an oxygen atom (oxide) at position 5. The parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3), has a molecular formula of C₈H₆N₂O₂, a molecular weight of 162.148 g/mol, and is used in synthesizing steroid inhibitors and triazoles . The addition of the 7-oxide group introduces polarity and electronic effects, distinguishing it from non-oxidized analogs.
Properties
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-9-7-5(6)2-1-3-10(7)13/h1-4,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXDKVKIJNPAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide (CAS No. 55052-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H6N2O
- Molecular Weight : 134.14 g/mol
- IUPAC Name : 7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium
- SMILES : [O-][n+]1cccc2cc[nH]c12
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their ability to inhibit various biological targets, particularly in cancer therapy. The following mechanisms have been identified:
- FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs). Compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This suggests its potential as a therapeutic agent in tumors associated with abnormal FGFR signaling .
- Colchicine-Binding Site Inhibition : Other derivatives have shown significant antitumor activity by acting as inhibitors at the colchicine-binding site of tubulin. For example, compound 10t exhibited IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, MCF-7) .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (nM) | Cell Line(s) | Activity |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | Breast Cancer | Potent |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| 10t | Tubulin | 120 | HeLa | Antitumor |
| 150 | SGC-7901 | |||
| 210 | MCF-7 |
Case Study 1: Antitumor Activity
In a study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 10t was identified as a strong antiproliferative agent against HeLa cells with an IC50 value of just 0.12 μM. This compound not only inhibited tubulin polymerization but also disrupted microtubule dynamics at low concentrations .
Case Study 2: FGFR Targeting
Another study reported the synthesis of compound 4h which showed significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro. This compound's low molecular weight and potent activity make it an attractive candidate for further development in cancer therapy targeting the FGFR pathway .
Comparison with Similar Compounds
Structural and Electronic Differences
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid (Parent Compound) :
- Fluorination improves metabolic stability in pharmaceutical applications .
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10d) :
- 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid: Isomeric differences in ring fusion alter π-electron distribution, affecting reactivity. Soluble in methanol and ethanol but less in water .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of pyrrolo[2,3-b]pyridine derivatives often employs cyclocondensation reactions. For example, substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized via two-component reactions of aminocarbonitrile derivatives with active methylene compounds under acidic conditions (e.g., acetic acid with catalytic HCl) . Regioselectivity is achieved through careful selection of substituents and reaction conditions, such as temperature and catalyst. For instance, Han et al. demonstrated regioselective bromination and nitration using Pd-catalyzed cross-coupling reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- ¹H NMR : Key signals include aromatic protons in the pyrrolo-pyridine core (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12–13 ppm). For example, similar compounds show distinct splitting patterns for fused-ring protons .
- IR : Stretching vibrations for the carboxylic acid (O–H: ~2500–3000 cm⁻¹, C=O: ~1700 cm⁻¹) and N-oxide (N–O: ~1250–1350 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₈H₅N₂O₃: 193.04 g/mol) .
Q. What purification strategies are effective for isolating 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives?
- Methodological Answer : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or reverse-phase HPLC is commonly used. Purity ≥97% is achievable, as demonstrated for related pyrrolo-pyridine carboxylic acids . Recrystallization from ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How does the N-oxide group in 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The N-oxide moiety enhances solubility and hydrogen-bonding capacity, making it valuable in kinase inhibitor design. For example, Stokes et al. showed that N-oxide derivatives of pyrrolo[2,3-b]pyridines exhibit improved binding to ATP pockets in kinases due to dipole interactions . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes .
Q. What strategies mitigate contradictory biological activity data in studies of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Rigorous quality control (e.g., HPLC purity >98% ) and chiral resolution (e.g., using chiral stationary phases) are critical. Additionally, standardized bioassays (e.g., kinase inhibition IC₅₀ protocols ) reduce variability. For example, Brumsted et al. resolved activity inconsistencies by isolating enantiomers via preparative SFC .
Q. How can C–H activation methodologies be applied to functionalize 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide?
- Methodological Answer : Rh(III)-catalyzed C–H activation enables regioselective functionalization at the C5 position. Kim and Hong demonstrated this approach for synthesizing 7-azaindoles via annulative coupling with alkynes . For the N-oxide derivative, directing groups (e.g., carboxylic acid) can guide metal coordination to achieve site-specific modifications .
Q. What are the toxicological considerations when handling 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Limited toxicology data exist for this compound class. Precautionary measures include using PPE (gloves, goggles) and working in a fume hood. Acute toxicity testing (e.g., zebrafish embryo assays) is recommended, as done for structurally similar pyrrolo-pyrimidines . MSDS guidelines for 7-azaindole derivatives suggest avoiding inhalation and skin contact .
Methodological Tables
Key Challenges & Recommendations
- Data Reproducibility : Ensure reaction scalability by optimizing solvent ratios and catalyst loadings .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve structural ambiguities .
- Biological Evaluation : Pair in vitro assays with in silico modeling to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
